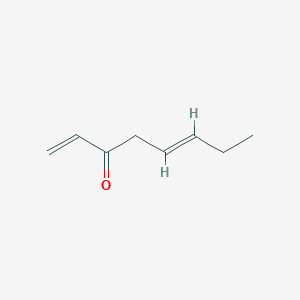

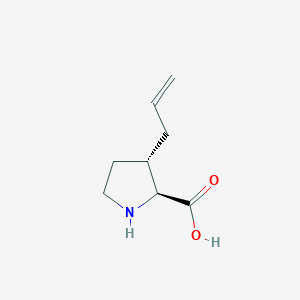

Ethyl N-but-3-enyl-N-(hydroxymethyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl N-but-3-enyl-N-(hydroxymethyl)carbamate, also known as EBC, is a carbamate insecticide that is commonly used in agricultural settings. It was first synthesized in the 1970s and has since become a popular alternative to other insecticides due to its low toxicity to humans and animals.

Mechanism Of Action

Ethyl N-but-3-enyl-N-(hydroxymethyl)carbamate binds to the active site of acetylcholinesterase, preventing it from breaking down the neurotransmitter acetylcholine. This results in an accumulation of acetylcholine in the insect's nervous system, leading to overstimulation and eventual paralysis.

Biochemical And Physiological Effects

Ethyl N-but-3-enyl-N-(hydroxymethyl)carbamate has been shown to have low toxicity to mammals, with no significant effects observed on reproductive or developmental processes. However, it can have toxic effects on aquatic organisms and should be used with caution in areas near water sources.

Advantages And Limitations For Lab Experiments

One advantage of using Ethyl N-but-3-enyl-N-(hydroxymethyl)carbamate in lab experiments is its low toxicity to humans and animals, making it a safer alternative to other insecticides. However, its effectiveness against certain pests may vary depending on the species and the application method used.

Future Directions

Future research on Ethyl N-but-3-enyl-N-(hydroxymethyl)carbamate could focus on developing more efficient synthesis methods or exploring its potential as a treatment for insect-borne diseases. Additionally, studies could be conducted to determine the long-term effects of Ethyl N-but-3-enyl-N-(hydroxymethyl)carbamate on the environment and non-target organisms.

Synthesis Methods

Ethyl N-but-3-enyl-N-(hydroxymethyl)carbamate is synthesized by reacting ethyl N-but-3-enylcarbamate with formaldehyde in the presence of a catalyst. The resulting product is then treated with sodium hydroxide to yield the final product.

Scientific Research Applications

Ethyl N-but-3-enyl-N-(hydroxymethyl)carbamate has been extensively studied for its insecticidal properties and has been found to be effective against a wide range of pests, including aphids, whiteflies, and mites. It works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for proper nerve function in insects.

properties

CAS RN |

135690-57-2 |

|---|---|

Product Name |

Ethyl N-but-3-enyl-N-(hydroxymethyl)carbamate |

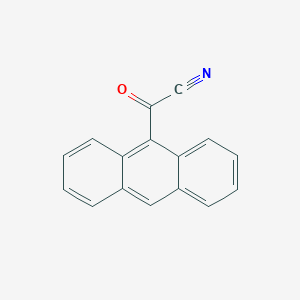

Molecular Formula |

C8H15NO3 |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

ethyl N-but-3-enyl-N-(hydroxymethyl)carbamate |

InChI |

InChI=1S/C8H15NO3/c1-3-5-6-9(7-10)8(11)12-4-2/h3,10H,1,4-7H2,2H3 |

InChI Key |

NDMNJMRNMCISLA-UHFFFAOYSA-N |

SMILES |

CCOC(=O)N(CCC=C)CO |

Canonical SMILES |

CCOC(=O)N(CCC=C)CO |

synonyms |

Carbamic acid, 3-butenyl(hydroxymethyl)-, ethyl ester (9CI) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B149091.png)

![(2,5-Dioxopyrrolidin-1-yl) (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B149120.png)